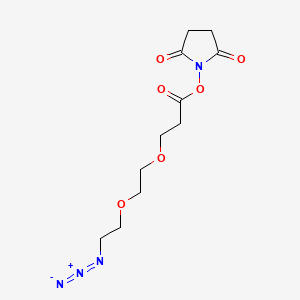
Azido-PEG2-NHS ester
Vue d'ensemble
Description
Azido-PEG2-NHS ester is a non-cleavable linker for bio-conjugation . It contains an Azide group and a NHS group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
This compound is a PEG derivative containing an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of this compound is C11H16N4O6 . The exact mass is 300.11 and the molecular weight is 300.270 . The elemental analysis shows that it contains C, 44.00; H, 5.37; N, 18.66; O, 31.97 .Chemical Reactions Analysis
This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.3 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique
Immunoglobulin-Based Therapeutics
Azido-PEG2-NHS ester plays a significant role in enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects. The compound is used in the chemical engineering of erythrocyte membranes to display antibodies on the surface of red blood cells. This application is crucial for increasing the lifetime of therapeutic antibodies in vivo and reducing immunologic side effects. Among the synthetic approaches, methods involving azido-PEG-NHS ester showed promising stability and control, making it an integral part of advanced therapeutic development (Ji et al., 2019).
Dynamic Cell Adhesion and Migration
This compound is utilized in creating substrates for controlled dynamic cell adhesion. The addition of functional peptides to the culture medium can rapidly trigger cell adhesion, demonstrating the compound's versatility in tissue motility assays, patterned coculturing, and triggered cell shape changes. This property underscores its potential in diverse biomedical applications, particularly in areas involving tissue engineering and regenerative medicine (van Dongen et al., 2013).
Vibrational Energy Signaling in Biochemistry
The azido-PEG-succinimide ester oligomers, including this compound, are studied for their ability to propagate vibrational energy at a constant speed via their covalent backbone. This characteristic is essential for developing new signal transduction strategies in molecular electronics and biochemistry, offering a novel approach to energy transport in biomolecular structures (Lin & Rubtsov, 2012).
Enhancing Cell Interactions in Bioactive Hydrogels
This compound is crucial in the development of PEG-based hydrogel systems, particularly in regenerative medicine and drug delivery applications. The compound's role in facilitating controlled cell-material interactions and maintaining protein levels within hydrogel networks over time showcases its importance in enhancing the functionality and stability of bioactive hydrogels (Browning et al., 2013).
Mécanisme D'action
Safety and Hazards
In case of skin contact with Azido-PEG2-NHS ester, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove the victim to fresh air . In severe cases or if symptoms persist, seek medical attention .
Orientations Futures
Azido-PEG2-NHS ester is commonly used for drug delivery, as well as for labeling and imaging studies . It is a promising compound in pharmaceutical research due to its reactivity and solubility .
Relevant Papers There are several papers that have used this compound in their research . For example, one paper discusses the use of this compound in the synthesis of a DNA enzyme . Another paper discusses the efficiency of 18F labelling of prostate specific membrane antigen ligand via strain-promoted azide-alkyne reaction .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6/c12-14-13-4-6-20-8-7-19-5-3-11(18)21-15-9(16)1-2-10(15)17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWXTIRKQZRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1108750-59-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108750-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401118503 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)


![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)


